molecular formula C8H14O4 B3422659 1,4-Diacetoxybutane CAS No. 26248-69-1

1,4-Diacetoxybutane

Cat. No. B3422659
CAS RN: 26248-69-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Patent
US04010171

Procedure details

The tube reactor is charged with 85 grams of silica-magnesia catalyst (70% silica -- 30% magnesia, 3/16 inch × 3/16 inch pills, Davison Chemical) and maintained at 220°-250° C. As in Example 1, 50.0 grams of 1,4-butanediol diacetate and 50 ml. of water are copassed over one hour. The effluent contains, as shown by quantitative glpc analysis, 12.2 grams of the unconverted butanediol diacetate (24% recovery), 15.1 grams of tetrahydrofuran and 24.4 grams of acetic acid (96% and 93% yields, respectively, based on 76% conversion), and 0.1 grams of 4-acetoxybutanol (0.3% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Quantity
15.1 g
Type
reactant
Reaction Step Four
Quantity
24.4 g
Type
solvent
Reaction Step Five
Yield
0.3%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9]C(=O)C)(=[O:3])[CH3:2].O.C(OC(OC(=O)C)CCC)(=O)C.O1CCCC1>C(O)(=O)C>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OCCCCOC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)OC(CCC)OC(C)=O
Step Four
Name
Quantity
15.1 g
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
24.4 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The tube reactor is charged with 85 grams of silica-magnesia catalyst (70% silica -- 30% magnesia, 3/16 inch × 3/16 inch pills, Davison Chemical)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 220°-250° C
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 0.3%
YIELD: CALCULATEDPERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.